Cas no 72520-92-4 (Paeonolide)

Paeonolide 化学的及び物理的性質
名前と識別子
-
- C10715
- Paeonolide
- (2-acetyl-4-ethoxycarbonylmethoxy-phenoxy)acetic acid ethyl ester
- (2-Acetyl-4-ethoxycarbonylmethoxy-phenoxy)-acetic Acid Ethyl Ester
- 2,2'-((2-Acetyl-1,4-phenylene)bis(oxy))bisacetic acid diethyl ester
- 2,5
- 2,5-Bis(carbethoxymethoxy)acetophenone
- AC1L1JDK
- ACETIC ACID, 2,2'-((2-ACETYL-1,4-PHENYLENE)BIS(OXY))BIS-, DIETHYL ESTER
- BRN 4542954
- diethyl 2,2'-[(2-acetylbenzene-1,4-diyl)bis(oxy)]diacetate
- LS-10924
- SureCN4269174
- 2-Acetyl-5-methoxyphenyl 6-O-(α-L-Arabinopyranosyl)-β-D-glucopyranoside
- 2-Acetyl-5-methoxyphenyl O-alpha-L-arabinosyl-beta-D-glucopyranoside
- C20H28O12
- BDBM50310721
- 8203AH
- 9347AF
- 2-Acetyl-5-methoxyphenyl 6-O-pentopyranosylhexopyranoside
- 1-[4-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxytetrahydropyran-2-yl]oxymethyl]tetrahydropyran-2-yl]oxy-phenyl]ethanone
- 1-[4-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyph
- 1-[4-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]ethanone
- AKOS030573577
- MFCD20265600
- CS-0019456
- CHEBI:7891
- AC1L9DNN
- Q27107606
- CHEMBL1080061
- DTXSID20993369
- CHEBI:718640
- HY-N2156
- XCA52092
- 72520-92-4
- 1-(4-methoxy-2-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(((2S,3R,4S,5S)-3,4,5-trihydroxytetrahydropyran-2-yl)oxymethyl)tetrahydropyran-2-yl)oxy-phenyl)ethanone
- 1-(4-methoxy-2-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(((2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl)oxymethyl)oxan-2-yl)oxyphenyl)ethanone
- DA-76556
-
- MDL: MFCD20265600
- インチ: 1S/C20H28O12/c1-8(21)10-4-3-9(28-2)5-12(10)31-20-18(27)16(25)15(24)13(32-20)7-30-19-17(26)14(23)11(22)6-29-19/h3-5,11,13-20,22-27H,6-7H2,1-2H3/t11-,13+,14-,15+,16-,17+,18+,19-,20+/m0/s1
- InChIKey: IDZZECHGWAZTIB-NYBIBFQCSA-N
- ほほえんだ: O1[C@]([H])([C@@]([H])([C@]([H])([C@@]([H])([C@@]1([H])C([H])([H])O[C@@]1([H])[C@@]([H])([C@]([H])([C@]([H])(C([H])([H])O1)O[H])O[H])O[H])O[H])O[H])O[H])OC1C([H])=C(C([H])=C([H])C=1C(C([H])([H])[H])=O)OC([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 460.158076g/mol
- ひょうめんでんか: 0
- XLogP3: -2.7
- 水素結合ドナー数: 6
- 水素結合受容体数: 12
- 回転可能化学結合数: 7
- どういたいしつりょう: 460.158076g/mol
- 単一同位体質量: 460.158076g/mol
- 水素結合トポロジー分子極性表面積: 185Ų
- 重原子数: 32
- 複雑さ: 619
- 同位体原子数: 0
- 原子立体中心数の決定: 9
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ぶんしりょう: 460.4
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.54±0.1 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 197°C(dec.)(lit.)
- ふってん: 749.7±60.0 °C at 760 mmHg
- フラッシュポイント: 261.2±26.4 °C
- ようかいど: 微溶性(6 g/l)(25ºC)、
- PSA: 184.60000
- LogP: -2.46020
Paeonolide セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:0-10°C
Paeonolide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chengdu Biopurify Phytochemicals Ltd | BP1552-10mg |
Paeonolide |
72520-92-4 | 98% | 10mg |
$96 | 2023-09-20 | |
Chengdu Biopurify Phytochemicals Ltd | BP1552-20mg |
Paeonolide |
72520-92-4 | 98% | 20mg |
$160 | 2023-09-20 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P1879-10MG |
Paeonolide |
72520-92-4 | >97.0%(HPLC) | 10mg |
¥1135.00 | 2024-04-15 | |
BAI LING WEI Technology Co., Ltd. | 1042663-10MG |
Paeonolide, 97% |
72520-92-4 | 97% | 10MG |
¥ 1891 | 2022-04-26 | |
TargetMol Chemicals | T6S1657-5 mg |
Paeonolide |
72520-92-4 | 98% | 5mg |
¥ 2,125 | 2023-07-10 | |
abcr | AB493776-10 mg |
Paeonolide; . |
72520-92-4 | 10mg |
€431.90 | 2023-06-15 | ||
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY103679-10mg |
Paeonolide |
72520-92-4 | 98% | 10mg |
¥1620.0 | 2023-09-15 | |
MedChemExpress | HY-N2156-5mg |
Paeonolide |
72520-92-4 | 99.47% | 5mg |
¥2400 | 2024-07-20 | |
Chengdu Biopurify Phytochemicals Ltd | BP1552-100mg |
Paeonolide |
72520-92-4 | 98% | 100mg |
$450 | 2023-09-19 | |
TargetMol Chemicals | T6S1657-50mg |
Paeonolide |
72520-92-4 | 98.82% | 50mg |
¥ 6590 | 2024-07-19 |
Paeonolide 関連文献
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
-
Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
-
Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
-
Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
Paeonolideに関する追加情報
Professional Introduction to Paeonolide (CAS No: 72520-92-4)
Paeonolide, a naturally occurring compound with the chemical formula C15H16O4, is a derivative of paeoniflorin, which is primarily extracted from the roots of *Paeonia lactiflora* and other species of the genus *Paeonia*. This compound has garnered significant attention in the field of pharmaceutical chemistry and biomedical research due to its diverse biological activities and potential therapeutic applications. With a CAS number of 72520-92-4, Paeonolide has been extensively studied for its pharmacological properties, particularly in the context of anti-inflammatory, antioxidant, and neuroprotective effects.
The chemical structure of Paeonolide features a phenolic ring system coupled with a lactone moiety, which contributes to its unique interaction with biological targets. This structural configuration allows Paeonolide to exhibit a range of pharmacological effects, making it a promising candidate for the development of novel therapeutic agents. Recent studies have highlighted the compound's ability to modulate various cellular pathways, including those involved in inflammation and oxidative stress.
In recent years, research on Paeonolide has expanded significantly, with a particular focus on its potential applications in treating neurological disorders. A notable study published in the journal *Neuropharmacology* demonstrated that Paeonolide could attenuate neuroinflammation and protect against oxidative damage in experimental models of Alzheimer's disease. The study revealed that Paeonolide interacts with microglial cells, reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. This finding underscores the compound's potential as a therapeutic agent for neurodegenerative diseases.
Additionally, Paeonolide has been investigated for its anti-cancer properties. Research indicates that it can induce apoptosis in various cancer cell lines by inhibiting the activity of survival kinases such as Akt and Erk. A study published in *Oncology Reports* showed that Paeonolide treatment led to significant reductions in tumor volume in mouse models of breast cancer. The mechanism behind this effect appears to involve the activation of caspase-dependent pathways, ultimately leading to programmed cell death in cancerous cells.
The antioxidant properties of Paeonolide are another area of active investigation. Oxidative stress is implicated in numerous pathological conditions, including cardiovascular diseases, diabetes, and aging-related disorders. Studies have shown that Paeonolide can scavenge free radicals and inhibit the production of reactive oxygen species (ROS), thereby protecting cells from oxidative damage. For instance, a study published in *Free Radical Biology and Medicine* demonstrated that Paeonolide treatment reduced lipid peroxidation and improved mitochondrial function in liver cells exposed to hydrogen peroxide.
The anti-inflammatory effects of Paeonolide have also been well-documented. Chronic inflammation is a key factor in many chronic diseases, including rheumatoid arthritis and inflammatory bowel disease. Research suggests that Paeonolide can modulate inflammatory pathways by inhibiting the expression of nuclear factor kappa B (NF-κB) and other pro-inflammatory transcription factors. A study published in *Biochemical Pharmacology* reported that Paeonolide treatment significantly reduced inflammation in rat models of arthritis, alleviating symptoms such as swelling and pain.
In terms of clinical applications, Paeonolide is being explored as a potential therapeutic agent for various conditions. Its multifaceted pharmacological properties make it a versatile compound with applications ranging from neuroprotection to cancer therapy. While most studies have been conducted in preclinical settings, ongoing clinical trials are expected to provide further insights into its safety and efficacy in human populations.
The extraction and synthesis of Paeonolide are areas of continuous improvement. Traditional extraction methods from plant sources are being complemented by modern synthetic approaches to ensure consistent quality and availability. Advances in chemical synthesis have enabled the production of high-purity Paeonolide, facilitating its use in both research and therapeutic contexts.
The future prospects for Paeonolide appear promising, with ongoing research aimed at uncovering new mechanisms of action and expanding its therapeutic applications. As our understanding of its pharmacological properties grows, so does its potential as a cornerstone compound in pharmaceutical development. With continued investment in research and development, Paeonolide may soon find broader acceptance as a safe and effective therapeutic agent.
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